5-Tetradecene, (Z)-

Description

BenchChem offers high-quality 5-Tetradecene, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tetradecene, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41446-62-2 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(Z)-tetradec-5-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9- |

InChI Key |

SNIFAVVHRQZYGO-LUAWRHEFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-5-Tetradecene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (Z)-5-Tetradecene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

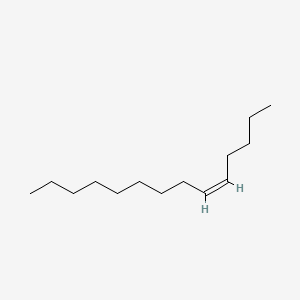

(Z)-5-Tetradecene, also known as cis-5-Tetradecene, is an unsaturated hydrocarbon with a single double bond.[1][2] Its chemical structure consists of a 14-carbon chain with the double bond located between the fifth and sixth carbon atoms. The "(Z)" designation, derived from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side, resulting in a cis configuration.[3][4]

The IUPAC name for this compound is (Z)-tetradec-5-ene.[5] It is a member of the alkene family, which is characterized by the presence of one or more carbon-carbon double bonds.[6]

Key Structural Identifiers:

Physicochemical Properties

The following table summarizes the key quantitative properties of (Z)-5-Tetradecene.

| Property | Value | Source |

| Molecular Weight | 196.37 g/mol | [5] |

| Exact Mass | 196.219100893 Da | [5] |

| Appearance | Not specified (typically a liquid) | |

| Boiling Point | Estimated around 250 °C | |

| Density | Approximately 0.8 g/cm³ at 20 °C | |

| Solubility in Water | 0.0139 mg/L @ 25 °C (estimated) |

Experimental Protocols

Synthesis via Wittig Reaction

A common and effective method for synthesizing (Z)-alkenes like (Z)-5-Tetradecene is the Wittig reaction.[3][7][8] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[3][4][8] For non-stabilized ylides, the reaction typically yields the (Z)-isomer with high selectivity.[4][7]

Detailed Methodology:

-

Preparation of the Phosphonium Salt: An appropriate alkyl halide is reacted with triphenylphosphine in an Sₙ2 reaction to form a phosphonium salt.[3][8] For the synthesis of (Z)-5-Tetradecene, this would involve reacting a 1-halopentane with triphenylphosphine.

-

Formation of the Ylide (Wittig Reagent): The phosphonium salt is deprotonated using a strong base, such as n-butyllithium, to form the phosphorus ylide.[3][8]

-

Reaction with Aldehyde: The ylide is then reacted with a suitable aldehyde. To synthesize (Z)-5-Tetradecene, the ylide derived from the 1-halopentane would be reacted with nonanal (C₉H₁₈O).

-

Formation of the Alkene: The reaction proceeds through a betaine intermediate to form a four-membered oxaphosphetane ring, which then decomposes to yield the desired (Z)-alkene and triphenylphosphine oxide.[3]

-

Purification: The final product, (Z)-5-Tetradecene, is separated from the triphenylphosphine oxide byproduct, typically through chromatographic methods.

Analytical Methods

Gas chromatography (GC) is a suitable technique for the analysis of (Z)-5-Tetradecene.[1] The NIST WebBook provides mass spectrometry data obtained through electron ionization, which can be used for the identification and characterization of this compound.[1]

Biological Relevance and Signaling

While specific signaling pathways involving (Z)-5-Tetradecene are not extensively documented, long-chain alkenes are known to have biological relevance. They are components of various natural products and can be biosynthesized by microorganisms.[9][10][11] The biosynthesis of long-chain alkenes in some bacteria, such as Micrococcus luteus, is understood to start from acyl-CoA or acyl carrier protein (ACP) thioesters.[9]

Some long-chain hydrocarbons exhibit antimicrobial properties. For instance, tetradecane has shown both antibacterial and antifungal activity. While not specific to the 5-tetradecene isomer, this suggests a potential area for further investigation into the biological activities of related long-chain unsaturated hydrocarbons.

Visualizations

Caption: Synthesis workflow for (Z)-5-Tetradecene.

Caption: Biological relevance of long-chain alkenes.

References

- 1. 5-Tetradecene, (Z)- [webbook.nist.gov]

- 2. SID 172648659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 5-Tetradecene, (5Z)- | C14H28 | CID 5353012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. USES of ALKENES alkene carbon carbon C=C functional group in biological molecules advanced A level organic chemistry doc brown's revision notes [docbrown.info]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

cis-5-Tetradecene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Tetradecene is an unsaturated hydrocarbon with the molecular formula C₁₄H₂₈. As a member of the alkene family, its chemical properties are dictated by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the chemical and physical properties of cis-5-Tetradecene, along with available information on its biological activities and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Chemical and Physical Properties

cis-5-Tetradecene is a long-chain alkene with a cis configuration at the double bond located at the fifth carbon position. This specific stereochemistry influences its physical properties and reactivity.

| Property | Value | Source |

| CAS Number | 41446-62-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₂₈ | --INVALID-LINK-- |

| Molecular Weight | 196.37 g/mol | --INVALID-LINK-- |

| IUPAC Name | (Z)-tetradec-5-ene | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of cis-5-Tetradecene can be achieved through various established methods for creating cis-alkenes. A common and effective method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.

Experimental Protocol: Synthesis via Wittig Reaction

-

Preparation of the Ylide: A phosphonium salt, such as butyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding ylide.

-

Wittig Reaction: The ylide is then reacted with a suitable aldehyde, in this case, nonanal (C₉H₁₈O). The reaction is typically carried out at low temperatures to favor the formation of the cis-alkene.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to isolate the pure cis-5-Tetradecene.

Characterization

The identity and purity of the synthesized cis-5-Tetradecene can be confirmed using various spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will show a distinct peak corresponding to the retention time of cis-5-Tetradecene, and the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 196, confirming its molecular weight.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the vinylic protons (at the double bond) in the range of δ 5.3-5.5 ppm. The coupling constant between these protons will be in the range of 4-10 Hz, which is characteristic of a cis-alkene.

-

¹³C NMR spectroscopy will show signals for the sp² hybridized carbons of the double bond in the downfield region of the spectrum.

-

Biological Activity

While specific studies on the biological activity of cis-5-Tetradecene are limited, research on structurally related long-chain alkenes, such as 1-tetradecene, suggests potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies on 1-tetradecene have demonstrated its ability to inhibit the growth of various microorganisms.[2]

| Microorganism | Activity of 1-Tetradecene |

| Bacillus thuringiensis | Inhibitory |

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | No significant inhibition |

| Candida albicans | Inhibitory |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from studies on 1-tetradecene and can be applied to assess the antimicrobial activity of cis-5-Tetradecene.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: A series of twofold dilutions of cis-5-Tetradecene are prepared in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Signaling Pathway for Antimicrobial Action

Based on the known mechanisms of other unsaturated hydrocarbons with antimicrobial properties, a plausible mechanism of action for cis-5-Tetradecene involves the disruption of the microbial cell membrane.

Caption: Proposed mechanism of antimicrobial action for cis-5-Tetradecene.

Conclusion

cis-5-Tetradecene is a readily synthesizable long-chain alkene with potential for biological activity, particularly in the antimicrobial and anti-inflammatory arenas. The experimental protocols and data presented in this guide provide a solid foundation for further research into the pharmacological properties and potential therapeutic applications of this compound. Future studies should focus on confirming the biological activities of cis-5-Tetradecene and elucidating its precise mechanisms of action.

References

The Role of (Z)-5-Tetradecene as a Semiochemical in Agriculture: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-5-Tetradecene and its derivatives, particularly (Z)-5-tetradecenyl acetate, function as critical semiochemicals in the chemical ecology of various insect species, playing a significant role in mate location and species differentiation. This technical guide provides a comprehensive overview of the function of (Z)-5-tetradecene-based compounds as pheromones in agriculture, with a primary focus on their role in the management of tortricid moths, specifically the Planotortrix species complex. This document details the identification, behavioral activity, and potential applications of these semiochemicals in pest management strategies. Included are summaries of quantitative data from field studies, detailed experimental protocols for key analytical and behavioral assays, and visualizations of relevant biological and experimental workflows.

Introduction to (Z)-5-Tetradecene as a Semiochemical

Semiochemicals are chemical substances that convey information between organisms and are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). In agriculture, the manipulation of insect behavior through the use of synthetic pheromones has become a cornerstone of Integrated Pest Management (IPM) programs. These compounds offer a highly specific and environmentally benign alternative to broad-spectrum insecticides.

(Z)-5-Tetradecene is a long-chain mono-unsaturated alkene. Its acetate ester, (Z)-5-tetradecenyl acetate, has been identified as a crucial sex pheromone component for several lepidopteran pests. A notable example is its role in the chemical communication of a sibling species of the greenheaded leafroller, Planotortrix excessana, a significant pest in New Zealand agriculture. This guide will focus on the biological function and practical application of this specific compound.

Biological Function and Specificity

(Z)-5-Tetradecenyl acetate is a primary component of the female-emitted sex pheromone in a distinct species of Planotortrix, which is morphologically indistinguishable from P. excessana and is often associated with mangrove habitats. This chemical signal is highly specific and plays a crucial role in reproductive isolation by ensuring that males are attracted to conspecific females.

The pheromone blend of this Planotortrix sibling species is a key differentiator from the closely related P. excessana. While the sibling species utilizes (Z)-5-tetradecenyl acetate, the pheromone of P. excessana has been identified as a mixture of (Z)-8-tetradecenyl acetate and tetradecyl acetate. This chemical divergence is a classic example of how subtle changes in pheromone composition can drive speciation in insects.

Quantitative Data from Field Trapping Studies

Field trapping experiments are essential for determining the behavioral activity of semiochemicals and for developing effective monitoring and control strategies. The following table summarizes the findings from a key study on the Planotortrix "M" species, a sibling of P. excessana.

| Lure Composition | Mean Trap Catch (Moths/Trap) |

| (Z)-5-Tetradecenyl acetate + Tetradecyl acetate | Data not available in abstract |

| (Z)-5-Tetradecenyl acetate + Tetradecyl acetate + (Z)-7-Tetradecenyl acetate | Increased trap captures |

| Caged Virgin Females | Comparable to synthetic lures |

Further analysis of the full-text articles is required to provide specific quantitative values for trap catches.

Experimental Protocols

Pheromone Trapping

Objective: To monitor the population and determine the flight activity of target moth species using synthetic pheromone lures.

Materials:

-

Delta traps or funnel traps with sticky inserts.

-

Rubber septa or other controlled-release dispensers.

-

Synthetic pheromone components: (Z)-5-tetradecenyl acetate, tetradecyl acetate, and other potential synergists.

-

Stakes or hangers for trap deployment.

Procedure:

-

Lure Preparation: Impregnate rubber septa with a precise ratio of the synthetic pheromone components dissolved in a suitable solvent (e.g., hexane). The solvent is allowed to evaporate completely before field deployment.

-

Trap Assembly: Place the pheromone-impregnated septum inside the trap, typically suspended from the center of the trap's ceiling. A sticky liner is placed on the bottom of the trap to capture attracted moths.

-

Trap Deployment: Hang traps on stakes or from tree branches at a height that corresponds to the typical flight height of the target species, often around 1.5 meters above the ground. Traps should be placed within the crop or at the orchard border.

-

Experimental Design: For comparative studies, traps with different lure compositions and control traps (containing only the solvent or no lure) are placed in a randomized block design with sufficient distance between traps (at least 20 meters) to avoid interference.

-

Monitoring: Check traps at regular intervals (e.g., weekly), count and record the number of captured target moths, and replace sticky liners and lures as needed.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify biologically active compounds in a complex mixture, such as a pheromone gland extract, by simultaneously recording the response of an insect antenna and a flame ionization detector (FID) to the compounds as they elute from a gas chromatograph.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID).

-

Electroantennography (EAG) system, including a high-impedance amplifier, recording electrodes, and a micromanipulator.

-

An excised antenna from a male moth of the target species.

-

Pheromone gland extract or synthetic standards.

Procedure:

-

Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised at the base. The antenna is mounted between two electrodes using conductive gel.

-

GC Analysis: The pheromone extract is injected into the GC. The GC column effluent is split, with one part directed to the FID and the other to a heated transfer line that delivers the effluent over the prepared antenna.

-

Data Acquisition: The FID signal and the EAG signal (the electrical potential changes from the antenna) are recorded simultaneously.

-

Data Analysis: Peaks in the FID chromatogram that correspond in time to a significant depolarization in the EAG recording indicate that the compound eliciting the FID peak is biologically active.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a pheromone plume in a controlled environment that simulates natural conditions.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light conditions.

-

Pheromone dispenser (e.g., a filter paper loaded with a synthetic pheromone blend).

-

Video recording and tracking system.

-

Male moths of the target species.

Procedure:

-

Acclimation: Male moths are acclimated to the wind tunnel conditions before the bioassay.

-

Pheromone Source: A dispenser loaded with the test pheromone blend is placed at the upwind end of the tunnel.

-

Moth Release: Moths are released individually at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behaviors of the moth are recorded. Key behaviors to score include:

-

Activation: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Casting: Zig-zagging flight pattern perpendicular to the wind direction.

-

Landing: Arrival at the pheromone source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations.

Olfactory Signaling Pathway

The perception of (Z)-5-tetradecenyl acetate and other pheromones in moths is initiated at the peripheral olfactory system, located on the antennae. The general signaling pathway is as follows:

-

Pheromone Binding: Pheromone molecules enter the sensilla on the antenna through pores and are bound by Pheromone Binding Proteins (PBPs) in the sensillum lymph.

-

Receptor Activation: The PBP-pheromone complex transports the hydrophobic pheromone molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it interacts with a specific Olfactory Receptor (OR).

-

Signal Transduction: The binding of the pheromone to the OR, which is a ligand-gated ion channel complexed with a co-receptor (Orco), leads to the opening of the ion channel and depolarization of the ORN membrane.

-

Action Potential: This depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the brain.

-

Brain Processing: In the antennal lobe, the signal is processed in specific glomeruli, leading to a behavioral response in the male moth, such as upwind flight towards the female.

The Discovery and Identification of (Z)-5-Tetradecene Derivatives as Insect Pheromones: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, identification, and bioactivity of (Z)-5-tetradecene derivatives as insect pheromones. While (Z)-5-tetradecene itself is not widely identified as a primary insect pheromone, its functionalized analogues, such as (Z)-5-tetradecen-1-ol and (Z)-5-tetradecenoic acid, have been identified as crucial semiochemicals in specific insect species. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, pest management, and pheromone synthesis.

Introduction to Pheromones

Pheromones are chemical substances secreted by an organism that elicit a specific reaction, such as a definite behavior or a developmental process, in a receiving organism of the same species.[1] They are a form of chemical communication, and their high specificity and potency make them promising tools for integrated pest management (IPM) strategies, including monitoring, mass trapping, and mating disruption.[2][3] The identification and synthesis of these compounds are critical steps in the development of such strategies.

Case Study 1: (Z)-5-Tetradecen-1-ol in the Yellowheaded Spruce Sawfly (Pikonema alaskensis)

In the yellowheaded spruce sawfly, Pikonema alaskensis, (Z)-5-tetradecen-1-ol has been identified as a potent secondary pheromone.[4] While inactive on its own, it acts synergistically with the primary pheromone, (Z)-10-nonadecenal, to significantly enhance the attraction of males and elicit mating behavior.[4]

Quantitative Bioassay Data

The following table summarizes the quantitative data from greenhouse bioassays on the synergistic effect of (Z)-5-tetradecen-1-ol with the primary pheromone (Z)-10-nonadecenal.

| Treatment | Dose (ng) | Mean Male Response (fold increase over control) |

| (Z)-10-nonadecenal (Primary Pheromone) | 100 | 1.0 |

| (Z)-5-tetradecen-1-ol (Secondary Pheromone) | 0.5 | Inactive alone |

| (Z)-10-nonadecenal + (Z)-5-tetradecen-1-ol | 100 + 0.5 | 8.8 |

| (Z)-10-nonadecenal + (E)-5-tetradecen-1-ol | 100 + 0.5 | 2.8 |

Data from Bartelt, R. J., Jones, R. L., & Kulman, H. M. (1983). (Z)-5-tetradecen-1-ol: A secondary pheromone of the yellowheaded spruce sawfly, and its relationship to (Z)-10-nonadecenal. Journal of Chemical Ecology, 9(9), 1343–1352.[4]

Field trapping studies further confirmed these findings, with traps baited with a combination of the primary and secondary pheromones capturing up to four times more males than traps with the primary pheromone alone.[4]

Case Study 2: (Z)-5-Tetradecenoic Acid in Drosophila Larvae

Research on Drosophila larvae has identified two novel pheromones, (Z)-5-tetradecenoic acid and (Z)-7-tetradecenoic acid, which act as larval attractants.[5] These compounds are deposited on the substrate by the larvae and influence their social behavior.

Quantitative Behavioral Response Data

The dose-response relationship for the attraction of Drosophila larvae to (Z)-5-tetradecenoic acid is presented in the table below.

| Concentration of (Z)-5-tetradecenoic acid (fmol/cm²) | Larval Attraction Index |

| 0.05 | ~0.1 |

| 0.5 | ~0.2 |

| 5 | ~0.3 |

| 50 | ~0.4 |

| 500 | ~0.25 |

| 5000 | ~0.15 |

Data adapted from Mast, J. D., et al. (2014). Evolved differences in larval social behavior mediated by novel pheromones. eLife, 3, e04525.[5] The attraction is strongest at a concentration of 50 fmol/cm² and decreases at higher concentrations.[5]

Experimental Protocols

The identification of pheromones like (Z)-5-tetradecene derivatives involves a multi-step process combining chemical analysis and bioassays.

Pheromone Extraction and Chemical Analysis

-

Pheromone Gland Excision and Extraction: Pheromone glands are excised from the insects, typically from virgin females. The glands are then extracted with a non-polar solvent like hexane.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The crude extract is analyzed by GC-MS to separate and identify the volatile compounds.[6] The mass spectrum of each compound is compared to a library of known spectra for identification.[7]

Bioassays for Pheromone Activity

-

Electroantennography (EAG): EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.[8] The effluent from the gas chromatograph can be passed over an isolated insect antenna to create an electroantennographic detector (GC-EAD), which helps to pinpoint the biologically active compounds in a complex mixture.[6]

-

Behavioral Assays: Once candidate pheromone components are identified, their behavioral activity is confirmed through various bioassays. These can range from simple olfactometer tests, where an insect's preference for different odor sources is measured, to more complex flight tunnel and field trapping experiments that assess long-range attraction and mating behaviors.[4][5]

Visualizing the Workflow and Signaling Concepts

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in pheromone identification and signaling.

Conclusion

The identification of (Z)-5-tetradecene derivatives as pheromones in the yellowheaded spruce sawfly and Drosophila larvae highlights the importance of these and structurally related compounds in insect chemical communication. The methodologies outlined in this guide, from initial extraction and chemical analysis to detailed bioassays, provide a robust framework for the discovery and characterization of novel pheromones. Further research into the signaling pathways activated by these molecules will undoubtedly open new avenues for the development of highly specific and environmentally benign pest management solutions.

References

- 1. Evidence for a multicomponent sex pheromone in the yellowheaded spruce sawfly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. scielo.br [scielo.br]

- 4. (Z)-5-tetradecen-1-ol: A secondary pheromone of the yellowheaded spruce sawfly, and its relationship to (Z)-10-nonadecenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolved differences in larval social behavior mediated by novel pheromones | eLife [elifesciences.org]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. ockenfels-syntech.com [ockenfels-syntech.com]

(Z)-5-Tetradecene: A Core Component in Pest Management and Organic Synthesis

(Z)-5-Tetradecene, a mono-unsaturated alkene with the chemical formula C₁₄H₂₈, is a significant molecule in the field of chemical ecology, primarily serving as a key structural motif and precursor in the synthesis of insect pheromones. Its principal application lies in the production of the potent sex pheromone of the Japanese beetle (Popillia japonica), a major agricultural pest. This in-depth guide explores the research applications of (Z)-5-tetradecene, with a focus on its synthesis, its role in pest management, and its broader utility in organic chemistry.

Chemical and Physical Properties

(Z)-5-Tetradecene is a colorless liquid with a characteristic hydrocarbon odor. It is insoluble in water but soluble in common organic solvents. The presence of the cis-double bond at the 5-position is crucial for its biological activity in the context of pheromones.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈ | [1] |

| Molecular Weight | 196.37 g/mol | [1] |

| CAS Number | 41446-62-2 | [1] |

| IUPAC Name | (Z)-tetradec-5-ene | [1] |

| Synonyms | cis-5-Tetradecene, (5Z)-5-Tetradecene | [1] |

Synthesis of (Z)-5-Tetradecene

The stereoselective synthesis of (Z)-5-tetradecene can be achieved through various methods in organic chemistry, with the Wittig reaction being a prominent and reliable approach for generating (Z)-alkenes.[2][3][4][5]

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a general and plausible method for the synthesis of (Z)-5-tetradecene using a Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde.

Materials:

-

Nonyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or other strong, non-nucleophilic base

-

Pentanal

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, nonyltriphenylphosphonium bromide is suspended in anhydrous THF.

-

To this suspension, one equivalent of a strong base like sodium hydride is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the deep red-colored ylide.

-

Wittig Reaction: The flask is cooled to -78 °C (dry ice/acetone bath), and one equivalent of pentanal, dissolved in anhydrous THF, is added dropwise via a syringe.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with hexane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure (Z)-5-tetradecene.

Application in Pest Management: The Japanese Beetle Pheromone

The most significant application of the (Z)-5-tetradecene structural unit is in the synthesis of the sex pheromone of the female Japanese beetle (Popillia japonica), a destructive pest of turf, ornamental plants, and agricultural crops.[6][7] The active pheromone, known as japonilure, is (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone.[8]

Synthesis of Japanese Beetle Pheromone

The synthesis of japonilure is a multi-step process that often involves the creation of the (Z)-alkene moiety and the chiral lactone ring. While (Z)-5-tetradecene itself is not the direct starting material in all published syntheses, its structural core is assembled during the process. A common strategy involves the stereoselective reduction of an alkyne to form the (Z)-double bond.

Biological Activity and Field Applications

The biological activity of the Japanese beetle pheromone is highly stereospecific. The (R,Z)-enantiomer is a powerful attractant for males, while the (S,Z)-enantiomer acts as a strong inhibitor of the male response.[8][9] In fact, the presence of as little as 1% of the (S)-enantiomer can significantly reduce the attractiveness of the lure.[10] The racemic mixture is inactive.[9][10]

Synthetic japonilure is used in traps for monitoring and managing Japanese beetle populations.[11] These traps are often baited with a combination of the sex pheromone and a floral lure to enhance their effectiveness.[11][12]

| Parameter | Observation | Source |

| Active Enantiomer | (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | [8][10] |

| Inactive/Inhibitory Enantiomer | (S,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | [8][10] |

| Effect of Racemic Mixture | Inactive | [9][10] |

| Field Application | Used in traps for monitoring and mass trapping of male beetles. | [11] |

| Lure Composition | Often combined with a floral lure (e.g., phenethyl propionate, eugenol, geraniol) for synergistic effect. | [11][13] |

Broader Applications in Organic Synthesis

While the primary application of (Z)-5-tetradecene is linked to pheromone synthesis, as a (Z)-alkene, it can serve as a versatile building block in organic synthesis. The double bond can undergo a variety of transformations, allowing for the introduction of different functional groups.

Potential Reactions:

-

Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles to introduce two new functional groups.

-

Dihydroxylation: Creation of a diol with specific stereochemistry depending on the reagents used.

-

Ozonolysis: Cleavage of the double bond to form aldehydes, which can be further functionalized.

-

Halogenation: Addition of halogens across the double bond.

These reactions open up pathways to a diverse range of more complex molecules, although specific applications of (Z)-5-tetradecene in the synthesis of other, non-pheromone bioactive compounds are not extensively documented in current literature.

Conclusion

The research applications of (Z)-5-tetradecene are predominantly centered on its role as a critical structural element in the sex pheromone of the Japanese beetle. Its stereoselective synthesis is a key step in producing the biologically active (R,Z)-enantiomer of japonilure, which is a vital tool for the management of this significant agricultural pest. While its direct applications in other fields such as drug development or materials science are not well-established, its functionality as a (Z)-alkene provides potential for its use as a versatile intermediate in broader organic synthesis. Future research may uncover new applications for this molecule and its derivatives.

References

- 1. 5-Tetradecene, (5Z)- | C14H28 | CID 5353012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uvm.edu [uvm.edu]

- 7. ncipmhort.cfans.umn.edu [ncipmhort.cfans.umn.edu]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Organic Synthesis in Pheromone Science [mdpi.com]

- 10. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]

- 11. cdfa.ca.gov [cdfa.ca.gov]

- 12. files.plytix.com [files.plytix.com]

- 13. Field evaluation of essential oils for reducing attraction by the Japanese beetle (Coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of cis-5-Tetradecene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for cis-5-Tetradecene in a laboratory setting. While specific toxicological data for cis-5-Tetradecene is limited, this document incorporates safety data from the closely related isomer, 1-Tetradecene, to ensure a cautious and proactive approach to its management. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.

Section 1: Understanding the Hazard Profile

Quantitative Safety Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈ | [1] |

| Molecular Weight | 196.37 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Flash Point | 115 °C (239 °F) | [2] |

| Auto-ignition Temperature | 235 °C (455 °F) | [2] |

| Lower Explosion Limit | 0.5 % (V) | [3] |

| Upper Explosion Limit | 6.5 %(V) | |

| Boiling Point | 251 °C (484 °F) | [4] |

| Melting Point | -13.9 °C (7.0 °F) | [4] |

| Density | 0.77 g/cm³ at 15.6 °C (60.1 °F) | [4] |

| LD50 Oral (Rat) | > 3,575 mg/kg (for 1-Tetradecene) | |

| Eye Irritation (Rabbit) | No eye irritation (for 1-Tetradecene) | [5] |

| Skin Irritation | No skin irritation. Repeated or prolonged contact may cause skin dryness or cracking. | [5] |

Hazard Statements:

-

May be fatal if swallowed and enters airways.[6]

-

Repeated exposure may cause skin dryness or cracking.[2]

Section 2: Prudent Laboratory Handling Protocols

A systematic approach to handling cis-5-Tetradecene is paramount to preventing exposure and accidents. The following protocols outline the necessary steps for safe manipulation of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

-

Hand Protection: Nitrile rubber gloves are recommended. Ensure to inspect gloves for any tears or perforations before use.

-

Body Protection: A flame-retardant lab coat is essential. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.

General Handling Procedures:

-

Preparation: Before commencing any work, ensure that all necessary PPE is correctly worn and that a safety shower and eyewash station are readily accessible.

-

Dispensing: When transferring or dispensing the liquid, use a calibrated pipette or a graduated cylinder to ensure accuracy and minimize the risk of spills.

-

Heating: Avoid open flames. If heating is required, use a controlled heating mantle, water bath, or oil bath.

-

Awareness: Be mindful of the location of spill kits and fire extinguishers.

Section 3: Storage and Waste Management

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Waste Disposal:

-

All waste containing cis-5-Tetradecene must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not dispose of cis-5-Tetradecene down the drain.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spill Response:

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Ventilate: If it is safe to do so, increase ventilation to the area by opening a fume hood sash.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[3]

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water.

-

Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Section 5: Visual Guides

The following diagrams provide a visual representation of key safety workflows.

References

Methodological & Application

High-Purity Synthesis of (Z)-5-Tetradecene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-purity synthesis of (Z)-5-Tetradecene, a mono-unsaturated alkene. The synthesis is achieved via the Wittig reaction, a widely utilized method for creating carbon-carbon double bonds. By employing a non-stabilized ylide, this protocol favors the formation of the (Z)-isomer, which is often a critical requirement in the synthesis of complex molecules and pharmacologically active compounds.

Introduction

(Z)-5-Tetradecene is a 14-carbon alkene with a cis-double bond between the fifth and sixth carbon atoms. The stereoisomeric purity of such compounds is often paramount in research and development, particularly in fields like pheromone synthesis, materials science, and as intermediates in the production of pharmaceuticals. The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes.[1][2][3] The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone.[1][2][3] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed as they react under kinetic control to predominantly form the cis-isomer.[2]

This protocol outlines the synthesis of (Z)-5-Tetradecene from nonyltriphenylphosphonium bromide and pentanal.

Reaction Scheme

The synthesis of (Z)-5-Tetradecene proceeds in two main stages: the formation of the Wittig reagent (a phosphorus ylide) and the subsequent reaction of the ylide with an aldehyde.

Stage 1: Preparation of Nonyltriphenylphosphonium Bromide

PPh₃ + C₉H₁₉Br → [PPh₃(C₉H₁₉)]⁺Br⁻

Stage 2: Ylide Formation and Wittig Reaction

[PPh₃(C₉H₁₉)]⁺Br⁻ + Base → PPh₃=CH(C₈H₁₇) + Base-H⁺ + Br⁻

PPh₃=CH(C₈H₁₇) + C₄H₉CHO → (Z)-C₄H₉CH=CH(C₈H₁₇) + Ph₃PO

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Nonyltriphenylphosphonium Bromide | 1.0 eq | |

| Pentanal | 1.2 eq | |

| Base (e.g., n-Butyllithium) | 1.1 eq | |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | |

| Temperature (Ylide Formation) | -78 °C to 0 °C | |

| Temperature (Wittig Reaction) | -78 °C to room temperature | |

| Product Characteristics | ||

| Expected Yield | 70-85% | |

| Isomeric Ratio (Z:E) | >95:5 | |

| Purity (after purification) | >98% |

Experimental Protocol

Materials:

-

1-Bromononane

-

Triphenylphosphine (PPh₃)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Pentanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Schlenk line or nitrogen/argon inert atmosphere setup

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Part 1: Synthesis of Nonyltriphenylphosphonium Bromide

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 eq) and anhydrous toluene.

-

Addition of Alkyl Halide: Add 1-bromononane (1.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (N₂ or Ar).

-

Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid. Collect the solid by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the nonyltriphenylphosphonium bromide under vacuum to obtain a fine white powder.

Part 2: Synthesis of (Z)-5-Tetradecene

-

Ylide Formation:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add nonyltriphenylphosphonium bromide (1.0 eq) and anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to warm to 0 °C and stir for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to -78 °C.

-

Slowly add a solution of pentanal (1.2 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will contain the desired (Z)-5-tetradecene and triphenylphosphine oxide as a major byproduct.

-

Purify the crude oil by flash column chromatography on silica gel using hexane as the eluent. The nonpolar alkene will elute first, followed by the more polar triphenylphosphine oxide.

-

Collect the fractions containing the product and concentrate under reduced pressure to yield pure (Z)-5-Tetradecene as a colorless oil.

-

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of (Z)-5-Tetradecene.

Signaling Pathway of the Wittig Reaction

References

Stereoselective Synthesis of cis-5-Tetradecene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Tetradecene is a chemical compound of interest in various research and development areas, including its role as an insect pheromone component, which makes it a valuable target for the development of pest management strategies. The biological activity of such compounds is often highly dependent on the stereochemistry of the double bond. Therefore, the development of synthetic methods that afford high stereoselectivity towards the cis (or Z) isomer is of critical importance. This document provides detailed application notes and experimental protocols for two primary stereoselective methods for the synthesis of cis-5-tetradecene: the partial hydrogenation of 5-tetradecyne and the Z-selective Wittig reaction.

Methods Overview

Two principal strategies have been demonstrated to be effective for the stereoselective synthesis of cis-5-tetradecene.

-

Partial Hydrogenation of an Internal Alkyne: This classic and reliable method involves the synthesis of the internal alkyne, 5-tetradecyne, followed by its partial reduction using a poisoned catalyst, such as Lindlar's catalyst, to yield the cis-alkene with high stereoselectivity.

-

Z-Selective Wittig Reaction: The Wittig reaction provides a powerful tool for carbon-carbon double bond formation. By carefully selecting the appropriate phosphonium ylide and reaction conditions, a high degree of selectivity for the cis-isomer can be achieved.

The following sections provide a detailed breakdown of the experimental protocols and comparative data for these methods.

Data Presentation

| Method | Key Reactants | Yield (%) | cis:trans Ratio | Reference |

| Partial Hydrogenation of Alkyne | ||||

| Step 1: Synthesis of 5-Tetradecyne | 1-Pentyne, 1-Bromononane, n-Butyllithium | ~85-95 | N/A | [1][2] |

| Step 2: Hydrogenation | 5-Tetradecyne, Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead), Hydrogen gas, Quinoline (optional) | >95 | >98:2 | [3][4][5] |

| Z-Selective Wittig Reaction | ||||

| Step 1: Phosphonium Salt Formation | Triphenylphosphine, 1-Bromopentane | High | N/A | [6] |

| Step 2: Olefination | Pentyltriphenylphosphonium bromide, Nonanal, Sodium bis(trimethylsilyl)amide (NaHMDS) or similar strong base | ~70-85 | >95:5 | [7][8] |

Experimental Protocols

Method 1: Partial Hydrogenation of 5-Tetradecyne

This method proceeds in two key stages: the synthesis of the alkyne precursor followed by its stereoselective reduction.

Logical Workflow for Alkyne Hydrogenation

Caption: Workflow for cis-5-Tetradecene via alkyne hydrogenation.

Protocol 1.1: Synthesis of 5-Tetradecyne

This procedure is based on the alkylation of a terminal alkyne.[1][2][9][10]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add 1-pentyne (8.5 g, 125 mmol) to the cooled THF. Slowly add n-butyllithium (1.6 M in hexanes, 81.25 mL, 130 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for an additional hour at this temperature.

-

Alkylation: Add a solution of 1-bromononane (27.2 g, 131 mmol) in dry THF (50 mL) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 5-tetradecyne as a colorless oil.

Protocol 1.2: Partial Hydrogenation to cis-5-Tetradecene

This protocol utilizes Lindlar's catalyst for a stereospecific syn-addition of hydrogen.[3][4][5][11]

-

Reaction Setup: In a round-bottom flask, dissolve 5-tetradecyne (10.0 g, 51.5 mmol) in methanol (150 mL).

-

Catalyst Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 500 mg). For enhanced selectivity, a small amount of quinoline (approx. 200 mg) can be added as a further poison.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen at room temperature.

-

Monitoring: The reaction progress should be monitored carefully by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid over-reduction to the alkane.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with methanol.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is typically of high purity, but can be further purified by column chromatography on silica gel if necessary.[12]

Method 2: Z-Selective Wittig Reaction

This method involves the reaction of a phosphonium ylide with an aldehyde. The use of an unstabilized ylide under salt-free conditions generally favors the formation of the cis-alkene.[7][8][13]

Signaling Pathway for Z-Selective Wittig Reaction

Caption: Pathway of the Z-selective Wittig reaction.

Protocol 2.1: Synthesis of Pentyltriphenylphosphonium Bromide

-

Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (26.2 g, 100 mmol) in dry toluene (150 mL).

-

Alkylation: Add 1-bromopentane (15.1 g, 100 mmol) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 24 hours. A white precipitate will form.

-

Isolation: Cool the reaction mixture to room temperature. Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.[6]

Protocol 2.2: cis-5-Tetradecene via Wittig Reaction

-

Ylide Generation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add pentyltriphenylphosphonium bromide (20.7 g, 50 mmol) and dry THF (200 mL). Cool the suspension to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 50 mL, 50 mmol) dropwise. The mixture will turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at this temperature.

-

Aldehyde Addition: Slowly add a solution of nonanal (7.1 g, 50 mmol) in dry THF (50 mL) to the ylide solution at -78 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride (100 mL). Extract the mixture with pentane (3 x 100 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The triphenylphosphine oxide byproduct can be largely removed by precipitation from a minimal amount of cold hexanes or by chromatography.[6][14] Further purification by column chromatography on silica gel (eluting with hexanes) will yield pure cis-5-tetradecene.

Conclusion

Both the partial hydrogenation of 5-tetradecyne and the Z-selective Wittig reaction are highly effective methods for the stereoselective synthesis of cis-5-tetradecene. The choice of method may depend on factors such as the availability of starting materials, scalability, and the desired level of stereochemical purity. The alkyne reduction pathway is often praised for its exceptional stereoselectivity, while the Wittig reaction offers a convergent approach that can be advantageous in certain synthetic strategies. The protocols provided herein offer a solid foundation for researchers to produce this valuable compound for further study and application.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

- 6. rsc.org [rsc.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. chemtube3d.com [chemtube3d.com]

- 14. How To Run A Reaction [chem.rochester.edu]

Application Note: Gas Chromatography Method for Purity Analysis of (Z)-5-Tetradecene

Introduction

(Z)-5-Tetradecene is a long-chain alkene of interest in various fields, including pheromone synthesis and as a specialty chemical intermediate. Accurate determination of its purity is crucial for quality control and to ensure the desired stereochemistry for its applications. This application note details a robust gas chromatography (GC) method for the analysis of (Z)-5-Tetradecene purity, with a focus on separating it from its geometric isomer, (E)-5-Tetradecene, and other potential impurities. The method utilizes a high-polarity capillary column and a flame ionization detector (FID) to achieve excellent resolution and sensitivity.

Challenges in Alkene Isomer Analysis

The primary challenge in analyzing the purity of (Z)-5-Tetradecene lies in the separation of its cis/trans isomers, which often have very similar boiling points and molecular weights.[1] Effective separation, therefore, relies on exploiting subtle differences in their polarity. The choice of a highly polar stationary phase is critical to resolving these closely eluting compounds.[2][3]

Methodology

A gas chromatograph equipped with a flame ionization detector (FID) is used for this analysis. The separation is performed on a capillary column with a highly polar stationary phase, which allows for the resolution of geometric isomers.

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Detector: Flame Ionization Detector (FID)

-

Column: Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm (or equivalent highly polar cyanosiloxane column)[3]

-

Injector: Split/Splitless Inlet

-

Vials: 2 mL amber glass vials with PTFE/silicone septa

-

Syringe: 10 µL GC syringe

-

Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel), Air (FID oxidizer)

Sample Preparation

Proper sample preparation is essential for accurate and reproducible results.

-

Solvent Selection: Choose a volatile, non-polar solvent such as hexane or pentane. The solvent should have a lower boiling point than the analyte of interest to ensure it elutes first and does not interfere with the peaks of interest.[4]

-

Sample Dilution: Accurately weigh approximately 10 mg of the (Z)-5-Tetradecene sample into a 10 mL volumetric flask.

-

Dissolve the sample in the selected solvent and dilute to the mark. This results in a sample concentration of approximately 1 mg/mL.

-

Transfer an aliquot of the solution to a 2 mL GC vial for analysis.

Experimental Protocol

The following protocol outlines the steps for performing the GC analysis of (Z)-5-Tetradecene.

GC Instrument Setup

-

Install the HP-88 (or equivalent) column in the GC oven.

-

Set the gas flows for the carrier gas and the FID.

-

Condition the column according to the manufacturer's instructions to ensure low bleed and a stable baseline.

-

Set the GC method parameters as detailed in Table 1.

Table 1: GC Method Parameters

| Parameter | Value |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 100 °C |

| Initial Hold Time | 2 min |

| Ramp Rate | 5 °C/min |

| Final Temperature | 220 °C |

| Final Hold Time | 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

Data Acquisition and Analysis

-

Inject 1.0 µL of the prepared sample into the GC.

-

Start the data acquisition.

-

After the run is complete, integrate the peaks in the resulting chromatogram.

-

Calculate the purity of (Z)-5-Tetradecene by determining the area percent of the main peak relative to the total area of all integrated peaks (excluding the solvent peak).[5]

Purity (%) = (Area of (Z)-5-Tetradecene Peak / Total Area of All Peaks) x 100

Expected Results and Data Presentation

The described method is expected to provide baseline separation of (Z)-5-Tetradecene from its (E)-isomer and other potential impurities. The elution order will be based on the polarity and boiling point of the compounds, with the less polar (E)-isomer typically eluting before the (Z)-isomer on a highly polar column. A summary of expected retention times and peak areas for a hypothetical sample is presented in Table 2.

Table 2: Example Chromatographic Data for a (Z)-5-Tetradecene Sample

| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |

| 1 | Solvent (Hexane) | 2.5 | - | - |

| 2 | (E)-5-Tetradecene | 15.2 | 15000 | 2.0 |

| 3 | (Z)-5-Tetradecene | 15.8 | 727500 | 97.0 |

| 4 | Unknown Impurity 1 | 16.5 | 3750 | 0.5 |

| 5 | Unknown Impurity 2 | 17.1 | 3750 | 0.5 |

| Total | 750000 | 100.0 |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the GC analysis for (Z)-5-Tetradecene purity.

Caption: Workflow for GC Purity Analysis of (Z)-5-Tetradecene.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and reproducible approach for determining the purity of (Z)-5-Tetradecene. The use of a highly polar capillary column is key to achieving the necessary resolution for separating the geometric isomers. This method is suitable for routine quality control in research and industrial settings.

References

GC-MS protocol for identification of 5-Tetradecene, (Z)- in extracts

An Application Note and Protocol for the Identification of (Z)-5-Tetradecene in Extracts via Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the confident identification of (Z)-5-Tetradecene in various solvent extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS analysis parameters, and data interpretation.

Introduction

(Z)-5-Tetradecene is a long-chain alkene that may be present in natural product extracts, industrial chemical preparations, or as a volatile organic compound (VOC) in environmental samples. Accurate identification is crucial for quality control, chemical profiling, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive mass-based identification.[1][2] This protocol outlines a robust method for the analysis of (Z)-5-Tetradecene.

Experimental Protocol

A generalized workflow for the identification of (Z)-5-Tetradecene is presented below. The process begins with sample preparation to isolate the analyte, followed by GC-MS analysis for separation and detection, and concludes with data analysis for confirmation.

Sample Preparation

The goal of sample preparation is to extract and concentrate (Z)-5-Tetradecene from the initial sample matrix, making it suitable for GC-MS analysis.[3]

-

For Liquid Samples (e.g., herbal extracts, reaction mixtures):

-

Liquid-Liquid Extraction (LLE): If the analyte is in an aqueous or polar solvent, perform an LLE with a non-polar solvent like hexane or dichloromethane. Mix 5 mL of the sample with 5 mL of hexane, vortex for 1 minute, and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction twice and combine the organic fractions.

-

Solvent Evaporation: Concentrate the extracted sample to approximately 1 mL under a gentle stream of nitrogen. This step increases the concentration of the analyte for better detection.[3]

-

-

For Solid or Semi-Solid Samples (e.g., plant material, waxes):

-

Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples.[4] A non-polar sorbent column (e.g., C18) is suitable. Condition the column with hexane, load the dissolved sample, wash with a polar solvent to remove interferences, and then elute the (Z)-5-Tetradecene with a non-polar solvent like hexane.

-

Headspace Analysis: For volatile samples, headspace solid-phase microextraction (HS-SPME) is a solvent-free alternative.[4][5] Place the sample in a sealed vial and heat gently (e.g., 50°C for 10 minutes) to allow volatile compounds to partition into the headspace.[5] Expose an SPME fiber (e.g., polydimethylsiloxane coating) to the headspace to adsorb the analytes.[4][5]

-

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of (Z)-5-Tetradecene. These may need to be optimized depending on the specific instrument and sample complexity.

| Parameter | Value | Rationale |

| Gas Chromatograph | Agilent 7890A or equivalent | A standard, reliable GC system. |

| Mass Spectrometer | Agilent 5977C or equivalent | A sensitive mass selective detector. |

| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6][7] | A non-polar column is ideal for the separation of non-polar hydrocarbons like alkenes.[2][7] The 5% phenyl substitution provides good selectivity for a wide range of compounds.[1] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[8] | An inert gas that provides good chromatographic efficiency. |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio).[3] | Use splitless mode for trace analysis to ensure the entire sample enters the column.[1] A split injection can be used for more concentrated samples to prevent column overloading.[3] |

| Injector Temperature | 250 °C.[6] | Ensures complete and rapid vaporization of the analyte. |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes. | This temperature program allows for the separation of volatile components at the beginning and then effectively elutes the higher boiling point compounds like (Z)-5-Tetradecene. |

| MS Source Temperature | 230 °C.[8] | Standard temperature for electron ionization sources. |

| MS Quadrupole Temperature | 150 °C.[8] | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[8] | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Mass Scan Range | m/z 40-400 | A wide enough range to capture the molecular ion and characteristic fragment ions of (Z)-5-Tetradecene and other potential components in the extract. |

| Data Acquisition | Full Scan Mode | Allows for the collection of complete mass spectra for all eluting compounds. |

Data Analysis and Identification

-

Peak Identification: Analyze the total ion chromatogram (TIC) to identify the chromatographic peak corresponding to the eluted (Z)-5-Tetradecene.

-

Mass Spectrum Analysis: Obtain the mass spectrum of the identified peak. The mass spectrum of (Z)-5-Tetradecene (C14H28, molecular weight: 196.37 g/mol ) will exhibit a characteristic fragmentation pattern under electron ionization.[9][10]

-

Library Matching: Compare the acquired mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[10][11][12] A high match score provides strong evidence for the compound's identity.

-

Retention Index (RI) Comparison: For an even higher level of confidence, the retention index of the peak can be calculated and compared to literature values for (Z)-5-Tetradecene on a similar non-polar column.[13]

Expected Results

The NIST Chemistry WebBook provides the mass spectrum for (Z)-5-Tetradecene.[9][10] The expected mass spectrum will show a molecular ion peak (M+) at m/z 196 and a series of fragment ions characteristic of a long-chain alkene. The fragmentation pattern arises from the cleavage of C-C bonds along the alkyl chain.

Conclusion

This protocol provides a comprehensive and detailed methodology for the identification of (Z)-5-Tetradecene in various extracts using GC-MS. By following the outlined steps for sample preparation, instrument parameters, and data analysis, researchers can achieve reliable and confident identification of this compound. Adherence to good laboratory practices and proper instrument maintenance are essential for obtaining high-quality, reproducible results.

References

- 1. cires1.colorado.edu [cires1.colorado.edu]

- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 9. 5-Tetradecene, (Z)- [webbook.nist.gov]

- 10. 5-Tetradecene, (Z)- [webbook.nist.gov]

- 11. 5-Tetradecene, (E)- [webbook.nist.gov]

- 12. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 13. 5-Tetradecene, (Z)- [webbook.nist.gov]

Application Notes and Protocols: Electroantennography (EAG) Assay for (Z)-5-Tetradecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method provides a rapid and sensitive screening tool for identifying biologically active odorants, such as pheromones and other semiochemicals, which can be pivotal in the development of novel pest management strategies and in fundamental research on insect olfaction. This document provides a detailed protocol for conducting an EAG assay using (Z)-5-Tetradecene, a known semiochemical for various insect species.

(Z)-5-Tetradecene is a monounsaturated long-chain hydrocarbon. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₂₈ |

| Molecular Weight | 196.37 g/mol [1] |

| CAS Number | 41446-62-2[1] |

| Appearance | Colorless liquid |

| Boiling Point | 253-255 °C |

| Solubility | Insoluble in water, soluble in organic solvents like hexane. |

Principle of Electroantennography

The EAG technique measures the summated electrical potential changes (depolarizations) from the olfactory receptor neurons on an insect's antenna in response to an odorant stimulus.[2] An excised antenna is placed between two electrodes, and a pulse of odor-laden air is delivered over the antenna. The resulting change in electrical potential is amplified and recorded, providing a quantitative measure of the antenna's sensitivity to the specific compound. The amplitude of the EAG response generally correlates with the concentration of the stimulus, allowing for dose-response studies.[1]

Experimental Protocol

This protocol is adapted from established methods for EAG recordings in moths and provides a framework for assessing the antennal response to (Z)-5-Tetradecene.[3]

Materials and Reagents

-

Insects: Male moths of a species known to respond to C14 compounds (e.g., Agrotis exclamationis as a proxy, as it responds to the related (Z)-5-tetradecenyl acetate)[4]

-

(Z)-5-Tetradecene (high purity)

-

Solvent: Hexane (HPLC grade)[5]

-

Saline Solution (for electrodes):

-

Potassium chloride (KCl): 7.5 g/L

-

Sodium chloride (NaCl): 0.2 g/L

-

Calcium chloride (CaCl₂): 0.2 g/L

-

Magnesium chloride (MgCl₂): 0.02 g/L

-

Polyvinylpyrrolidone (PVP): 5 g/L (to reduce evaporation)[1]

-

-

Conductive Gel: (e.g., Spectra 360 Electrode Gel)

-

Microcapillary glass tubes (for electrodes)

-

Silver wire (Ag)

-

Chlorine bleach

-

Distilled water

-

Filter paper strips (e.g., Whatman No. 1)

-

Pasteur pipettes

-

Micropipettes and tips

Equipment

-

Stereomicroscope

-

Microelectrode puller

-

Micromanipulators (2)

-

EAG probe/amplifier (e.g., Syntech IDAC-4)

-

Data acquisition and analysis software (e.g., Syntech EAG Pro)

-

Air stimulus controller (for delivering purified, humidified air)

-

Odor delivery system (puff delivery via a Pasteur pipette)

-

Faraday cage (to shield from electrical noise)

Experimental Workflow Diagram

Caption: Experimental workflow for the Electroantennography (EAG) assay.

Step-by-Step Methodology

1. Preparation of (Z)-5-Tetradecene Stimulus Solutions

-

Prepare a stock solution of (Z)-5-Tetradecene in hexane at a concentration of 1 µg/µL.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations for dose-response analysis (e.g., 0.01, 0.1, 1, 10, and 100 ng/µL).

-

Apply 10 µL of each dilution onto a small strip of filter paper.

-

Allow the solvent to evaporate for approximately 30-60 seconds.

-

Insert the filter paper into a clean Pasteur pipette, which will serve as the stimulus cartridge. Prepare a control cartridge with filter paper treated only with hexane.

2. Electrode Preparation

-

Pull glass microcapillaries to a fine tip using a microelectrode puller.

-

Break the tip of the capillaries to a diameter that will accommodate the base and the tip of the antenna.

-

Prepare chloridized silver wires by immersing them in bleach for 15-20 minutes, followed by a thorough rinse with distilled water.

-

Fill the microcapillaries with the saline solution and insert the chloridized silver wires. These will serve as the recording and reference electrodes.

3. Insect and Antenna Preparation

-

Anesthetize a male moth by cooling it on ice or with a brief exposure to CO₂.

-

Carefully excise one antenna at its base using microscissors.

-

Mount the excised antenna between the two electrodes. The base of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure good electrical contact.

4. EAG Recording

-

Place the antenna preparation within the Faraday cage and position it in a continuous stream of purified, humidified air.

-

Position the tip of the stimulus pipette (containing the odorant-treated filter paper) in the air stream, directed towards the antenna.

-

Allow the antenna to acclimatize for 1-2 minutes.

-

Deliver a puff of the stimulus by passing a controlled pulse of air through the Pasteur pipette. A typical puff duration is 0.5 seconds.

-

Record the antennal response for approximately 10 seconds.

-

Present the stimuli in order of increasing concentration, with a hexane control presented at the beginning and end of each recording session.

-

Allow a recovery period of at least 1 minute between stimuli to prevent sensory adaptation.

Data Presentation and Analysis

The raw output of an EAG recording is a voltage trace over time. The response is typically measured as the peak amplitude of the negative deflection from the baseline.

Normalization of EAG Responses

To account for variability between different antennal preparations, it is common to normalize the responses. This is often done by expressing the response to each stimulus as a percentage of the response to a standard reference compound or the highest concentration of the test compound.

Formula for Normalization:

Normalized Response (%) = (Response to Test Compound / Response to Standard) x 100

Representative Dose-Response Data

The following table presents representative EAG response data for a moth pheromone, which can be used as a template for presenting data for (Z)-5-Tetradecene.

| Concentration (ng) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |

| Hexane Control | 0.12 ± 0.03 | 0 |

| 0.1 | 0.45 ± 0.08 | 15 |

| 1 | 0.98 ± 0.15 | 35 |

| 10 | 2.15 ± 0.28 | 77 |

| 100 | 2.80 ± 0.35 | 100 |

Note: This data is illustrative and should be replaced with experimentally obtained values.

Signaling Pathway and Experimental Logic

The EAG response is the result of a cascade of events at the molecular and cellular level within the olfactory sensory neurons of the insect antenna.

Caption: Simplified signaling pathway of insect olfaction leading to an EAG response.

Troubleshooting

| Issue | Possible Cause | Solution |

| Noisy baseline | Poor electrode contact, electrical interference. | Ensure good contact with conductive gel. Check grounding of the Faraday cage and other equipment. |

| No response to stimuli | Inactive antenna, incorrect stimulus concentration. | Use a fresh antenna. Verify the viability of the preparation with a known active compound. Check stimulus dilutions. |

| Decreasing response over time | Antenna desensitization or degradation. | Increase the time between stimuli. Ensure the antenna is in a humidified air stream. Use a new preparation if necessary. |

Conclusion

The Electroantennography assay is a valuable tool for screening the olfactory activity of compounds like (Z)-5-Tetradecene in insects. By following this detailed protocol, researchers can obtain reliable and reproducible data on the antennal responses of target insect species. This information is crucial for understanding the chemical ecology of insects and for the development of effective, behavior-modifying pest control strategies.

References

- 1. ockenfels-syntech.com [ockenfels-syntech.com]

- 2. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological Measurements from a Moth Olfactory System [app.jove.com]